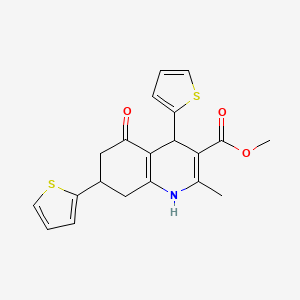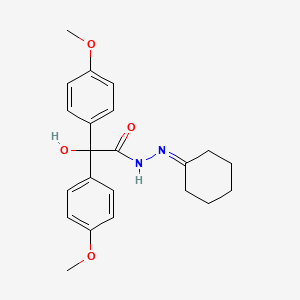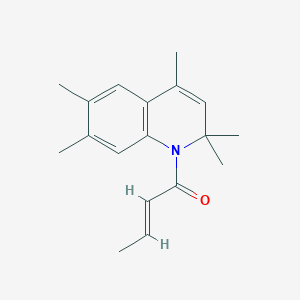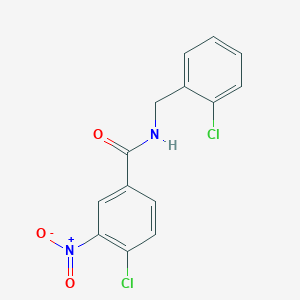![molecular formula C28H14N2O2 B11097414 12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile](/img/structure/B11097414.png)
12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile: is a complex polycyclic compound characterized by its unique structural framework. This compound features multiple fused rings and a distinctive arrangement of atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile typically involves multi-step organic synthesis techniques. The process often starts with simpler organic molecules that undergo a series of reactions, including cyclization, oxidation, and nitrile formation. Key steps may include:
Cyclization Reactions: Formation of the polycyclic framework through intramolecular cyclization.
Oxidation: Introduction of oxygen atoms into the structure.
Nitrile Formation: Conversion of functional groups into nitriles.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its electronic properties and reactivity.
Reduction: Reduction reactions may be used to modify the nitrile groups or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, 12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic aromatic systems and their behavior under various conditions.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential biological activity
Industry
In industry, the compound’s stability and reactivity might make it useful in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, altering their function or activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Hexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene: Similar polycyclic structure but without the dioxa and dicarbonitrile functionalities.
12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene: Lacks the dicarbonitrile groups.
Uniqueness
The presence of both dioxa and dicarbonitrile functionalities in 12,19-dioxahexacyclo[188002,1103,8013,18021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile distinguishes it from other similar compounds
Properties
Molecular Formula |
C28H14N2O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
12,19-dioxahexacyclo[18.8.0.02,11.03,8.013,18.021,26]octacosa-1(20),2(11),3,5,7,9,13(18),14,16,21,23,25,27-tridecaene-15,16-dicarbonitrile |
InChI |
InChI=1S/C28H14N2O2/c29-15-19-13-25-26(14-20(19)16-30)32-28-22-8-4-2-6-18(22)9-11-23(28)27-21-7-3-1-5-17(21)10-12-24(27)31-25/h1-14H |
InChI Key |
JWXIEGINEIJSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OC6=C(O3)C=C(C(=C6)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)

![N,N'-naphthalene-1,5-diylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B11097348.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11097353.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)

![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)
![5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B11097369.png)



![methyl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11097387.png)
![N~1~-{2-[2-(1-Naphthylmethylene)hydrazino]-2-oxoethyl}-N~1~-phenyl-1-benzenesulfonamide](/img/structure/B11097403.png)
![2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11097406.png)
